molecular formula C15H10ClN3O2 B2595745 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide CAS No. 955301-58-3

6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide

Cat. No.: B2595745
CAS No.: 955301-58-3
M. Wt: 299.71
InChI Key: OKPLSCYOEBQGOX-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can disrupt signaling pathways that are crucial for cell growth and proliferation. Additionally, this compound interacts with cannabinoid receptor 2, exhibiting anti-inflammatory potential .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound affects gene expression by downregulating oncogenes and upregulating tumor suppressor genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, preventing the phosphorylation of target proteins . This binding interaction leads to the inhibition of downstream signaling pathways that are essential for cell survival and proliferation. Additionally, this compound can activate apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that this compound can sustain its inhibitory effects on cell proliferation and induce lasting changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The compound also interacts with various cofactors that modulate its metabolic flux and influence the levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide typically involves the condensation of 6-chloro-4-hydroxyquinoline-3-carboxylic acid with pyridin-4-amine. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is a quinoline derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a chloro group, a hydroxyl group, and a pyridinyl substituent, which enhance its pharmacological properties. Research indicates its potential as an antimicrobial, antiviral, and anticancer agent, making it a promising candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H10ClN3O2, with a molecular weight of approximately 285.71 g/mol. The structural features of this compound contribute to its biological activity:

Structural Feature Description
Chloro GroupEnhances reactivity and biological efficacy
Hydroxyl GroupIncreases solubility and potential interactions
Pyridinyl SubstituentFacilitates binding to specific biological targets

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The mechanism of action is believed to involve the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, particularly PI3Kα, which plays a critical role in cell growth and proliferation .

Case Study: In Vitro Analysis
In vitro studies using MTT assays revealed the following IC50 values for the compound against cancer cell lines:

Cell Line IC50 (µM) Time Point
Caco-225.4 ± 2.148 hours
HCT-11630.5 ± 1.848 hours

These results indicate a dose-dependent decrease in cell viability, suggesting the compound's potential as an anticancer agent.

Antimicrobial and Antiviral Activity

The compound has also been investigated for its antimicrobial and antiviral properties. Studies indicate that it inhibits the activity of various tyrosine kinases involved in cell signaling pathways associated with microbial infections and cancer progression .

Mechanism of Action
The interaction with tyrosine kinases prevents the phosphorylation of target proteins, leading to reduced proliferation of cancer cells through apoptosis and cell cycle arrest.

Biochemical Interactions

This compound interacts with several enzymes and proteins:

Biochemical Interaction Effect
Tyrosine KinasesInhibition of phosphorylation processes
PI3KαModulation of signaling pathways affecting cell growth

Research Findings

Numerous studies have highlighted the potential of this compound in various therapeutic applications:

  • Anticancer Research : A study demonstrated that derivatives of the compound showed significant inhibitory effects on cancer cell proliferation by targeting key signaling pathways .
  • Antimicrobial Studies : The compound exhibited activity against several bacterial strains, indicating its potential as an antimicrobial agent .
  • Antiviral Properties : Preliminary findings suggest that it may inhibit viral replication through mechanisms involving tyrosine kinase inhibition .

Properties

IUPAC Name

6-chloro-4-oxo-N-pyridin-4-yl-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-9-1-2-13-11(7-9)14(20)12(8-18-13)15(21)19-10-3-5-17-6-4-10/h1-8H,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPLSCYOEBQGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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